Dimethyltryptamine methiodide
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Overview
Description
Dimethyltryptamine methiodide is a derivative of dimethyltryptamine, a well-known psychedelic compound this compound is a quaternary ammonium salt formed by the methylation of dimethyltryptamine
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyltryptamine methiodide can be synthesized through the methylation of dimethyltryptamine. The process typically involves the reaction of dimethyltryptamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyltryptamine methiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to dimethyltryptamine.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can react with this compound under mild conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Dimethyltryptamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyltryptamine methiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Investigated for potential therapeutic applications, including its effects on mental health and neurological disorders.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
Dimethyltryptamine methiodide exerts its effects primarily through interactions with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, including 5-hydroxytryptamine receptor 2A and 5-hydroxytryptamine receptor 6 . These interactions lead to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects.
Comparison with Similar Compounds
Dimethyltryptamine methiodide is similar to other tryptamine derivatives, such as:
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with similar structural properties.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another potent psychedelic with a methoxy group at the 5-position.
Psilocybin: A naturally occurring compound found in certain mushrooms, which is converted to psilocin in the body.
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts different chemical reactivity and biological interactions compared to its non-methylated counterparts
Properties
CAS No. |
13558-34-4 |
---|---|
Molecular Formula |
C13H19IN2 |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H19N2.HI/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13;/h4-7,10,14H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UODGYRMDUSUFFD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=CC=CC=C21.[I-] |
Origin of Product |
United States |
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